molecular formula C10H20ClN B6597641 decahydronaphthalen-2-amine hydrochloride CAS No. 93226-50-7

decahydronaphthalen-2-amine hydrochloride

Cat. No. B6597641
CAS RN: 93226-50-7
M. Wt: 189.72 g/mol
InChI Key: KZZOAMUUSWYZAP-UHFFFAOYSA-N
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Description

Decahydronaphthalen-2-amine hydrochloride (DHNA-HCl) is a novel synthetic compound with a variety of potential applications in scientific research. It is a tertiary amine derivative of decahydronaphthalene (DHN) and is composed of two carbon atoms, one nitrogen atom, and two hydrogen atoms, with the addition of one chlorine atom. DHNA-HCl has been found to be a useful reagent in organic synthesis, as well as a potential therapeutic agent due to its ability to act as an agonist at certain receptor sites.

Scientific Research Applications

Decahydronaphthalen-2-amine hydrochloride has been found to be a useful reagent in organic synthesis, particularly in the formation of organic compounds known as quaternary ammonium salts. These compounds are used in a variety of applications, including drug delivery systems, antimicrobial agents, and emulsifiers. In addition, this compound has been found to act as an agonist at certain receptor sites, making it a potential therapeutic agent.

Mechanism of Action

Decahydronaphthalen-2-amine hydrochloride acts as an agonist at certain receptor sites, including the 5-HT2A serotonin receptor and the μ-opioid receptor. By binding to these receptors, this compound activates the receptors and increases their activity. This can lead to a variety of physiological effects, depending on the type of receptor that is being activated.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. When acting as an agonist at the 5-HT2A serotonin receptor, this compound can cause an increase in serotonin levels, which can lead to increased mood and improved cognitive function. When acting as an agonist at the μ-opioid receptor, this compound can cause an increase in endorphin levels, which can lead to pain relief and a feeling of euphoria.

Advantages and Limitations for Lab Experiments

Decahydronaphthalen-2-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be easily scaled up to produce large quantities of the compound. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is a relatively new compound, and as such, there is still much that is unknown about its potential effects. Therefore, it is important to exercise caution when using this compound in laboratory experiments.

Future Directions

There are a variety of potential future directions for decahydronaphthalen-2-amine hydrochloride. One potential direction is to further investigate its potential therapeutic applications. This could include further study of its effects on the 5-HT2A serotonin receptor and the μ-opioid receptor, as well as its potential use in drug delivery systems and other therapeutic applications. Another potential direction is to further investigate its potential applications in organic synthesis, such as its use in the formation of quaternary ammonium salts. Finally, further research could be conducted to investigate the long-term effects of this compound, as well as its potential toxicity.

Synthesis Methods

Decahydronaphthalen-2-amine hydrochloride can be synthesized from decahydronaphthalene (DHN) and hydrochloric acid (HCl). In a typical synthesis, DHN is first reacted with a base such as sodium hydroxide (NaOH) to form the tertiary amine derivative, decahydronaphthalen-2-amine (DHNA). The DHNA is then reacted with hydrochloric acid to form the hydrochloride salt, this compound. This method is relatively simple and can be easily scaled up to produce large quantities of the compound.

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZOAMUUSWYZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918595
Record name Decahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93226-50-7
Record name NSC271580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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